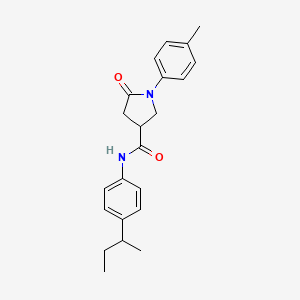![molecular formula C23H17IN2O B3942068 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942068.png)
6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as IQ-1S, is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.
Applications De Recherche Scientifique
6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. This compound has been found to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
The Wnt/β-catenin signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors, leading to the stabilization of β-catenin and its translocation to the nucleus, where it activates the transcription of target genes. 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone inhibits this pathway by binding to the TCF/LEF transcription factor and preventing its interaction with β-catenin, thereby blocking the transcription of target genes.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been found to promote the differentiation of mesenchymal stem cells into osteoblasts, suggesting its potential use in bone tissue engineering. Additionally, this compound has been shown to protect against neuroinflammation and cognitive impairment in animal models, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is its selectivity for the Wnt/β-catenin signaling pathway, which allows for specific targeting of cancer cells without affecting normal cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, this compound has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the use of 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in scientific research. One potential application is in the development of combination therapies for cancer treatment, where this compound could be used in conjunction with other chemotherapy agents to enhance their effectiveness. Additionally, this compound could be used in the development of targeted drug delivery systems, where it could be conjugated to nanoparticles or other carriers for specific targeting of cancer cells. Finally, further research is needed to fully understand the potential applications of this compound in tissue engineering and neurological disorders.
Propriétés
IUPAC Name |
6-iodo-2-[2-(3-methylphenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O/c1-16-6-5-7-17(14-16)10-13-22-25-21-12-11-18(24)15-20(21)23(27)26(22)19-8-3-2-4-9-19/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIFEOLDRBRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3942014.png)


![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-thienylmethyl)ethanamine](/img/structure/B3942055.png)
![N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3942063.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3942065.png)
![4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3942073.png)

![2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942083.png)
![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3942096.png)